N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine

概要

説明

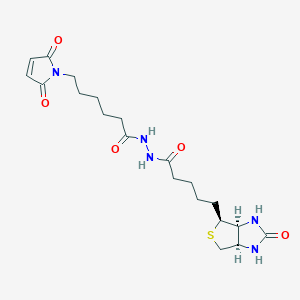

N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine is a chemical compound known for its versatile applications in scientific research. It is a biotin-specific thiol-containing reagent used to biotinylate different proteins through artificially induced or natural sulfhydryl groups. This compound is particularly valuable in bioconjugation, enabling the precise labeling and detection of biomolecules .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine involves the reaction of biotin hydrazide with maleimidohexanoic acid. The reaction typically occurs in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine primarily undergoes bioconjugation reactions, where it reacts with sulfhydryl groups on proteins or peptides. This reaction forms a stable thioether linkage, making it highly efficient for biotinylation.

Common Reagents and Conditions

Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dimethylformamide (DMF)

Conditions: Temperature range of 0-25°C, solvent such as DMF

Major Products

科学的研究の応用

N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine has a wide range of applications in scientific research:

Chemistry: Used as a biotinylation reagent for labeling and detecting biomolecules.

Biology: Facilitates the study of protein interactions and functions by enabling the biotinylation of proteins and peptides.

Medicine: Employed in diagnostic assays and therapeutic research to label and detect specific biomolecules.

Industry: Utilized in the production of biotinylated products for research and diagnostic purposes.

作用機序

The mechanism of action of N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine involves the formation of a stable thioether linkage with sulfhydryl groups on proteins or peptides. This bioconjugation process allows for the precise labeling and detection of biomolecules. The maleimide group reacts specifically with sulfhydryl groups, while the biotin moiety enables subsequent detection using streptavidin-based methods .

類似化合物との比較

Similar Compounds

- N-Biotinoyl-N’-(6-maleimidohexanoyl)hydrazide

- Biotin-dPEG®3-MAL

- Biotin-dPEG®11-MAL

- Biotin-dPEG®23-MAL

- (+)-Biotin hydrazide

- Biotin Polyethyleneoxide Iodoacetamide

- N-Ethylmaleimide

- Biotin-NHS

Uniqueness

N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine is unique due to its specific reactivity with sulfhydryl groups and its ability to form stable thioether linkages. This specificity and stability make it an ideal reagent for biotinylation applications, providing reliable and efficient labeling of biomolecules .

生物活性

N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant studies that highlight its applications.

Chemical Structure and Synthesis

This compound is characterized by a complex structure that includes a biotin moiety, which is known for its role in cellular processes, particularly in enzyme function and protein interactions. The synthesis of this compound typically involves the coupling of biotin with hydrazine derivatives, followed by the introduction of a maleimidohexanoyl group. This synthetic pathway is crucial as it determines the compound's reactivity and biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition:

Research indicates that hydrazine derivatives exhibit significant enzyme inhibition properties. For example, related compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurochemical pathways. The inhibition constants (IC50 values) for these compounds range from 27.04 µM to 106.75 µM for AChE, indicating moderate inhibitory activity compared to established inhibitors like rivastigmine .

2. Antimycobacterial Activity:

this compound and its analogs have demonstrated antimicrobial effects against Mycobacterium tuberculosis and other strains. Studies show that certain derivatives achieve minimum inhibitory concentrations (MIC) as low as 125 µM against M. tuberculosis, suggesting potential applications in treating tuberculosis .

3. Cytotoxicity:

In vitro studies assessing cytotoxic effects on various cancer cell lines have yielded mixed results. While some hydrazine derivatives exhibit low cytotoxicity at concentrations up to 100 µM, others show promise as anticancer agents by inducing apoptosis through activation of procaspase-3 pathways . This suggests that modifications to the hydrazine structure can enhance selectivity and potency against specific cancer types.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on Enzyme Inhibition: A study evaluated a series of hydrazine derivatives for their ability to inhibit AChE and BuChE. The most potent inhibitors were identified, with some showing greater efficacy than standard treatments. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the hydrazine core significantly affected inhibitory potency .

- Antimycobacterial Evaluation: Another investigation focused on the antimycobacterial properties of synthesized hydrazines against drug-resistant strains of Mycobacterium. The results indicated that certain derivatives not only inhibited bacterial growth but also displayed lower MIC values compared to traditional antitubercular agents .

- Cytotoxicity Assessment: Research on the cytotoxic effects of these compounds on cancer cell lines demonstrated varied responses, with some derivatives selectively inducing apoptosis in procaspase-3 over-expressing cells while sparing normal cells .

Table 1: Inhibition Potency of Hydrazine Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Compound 1 | 27.04 | 58.01 |

| Compound 2 | 38.00 | 70.00 |

| Compound 3 | 106.75 | 277.48 |

Table 2: Antimycobacterial Activity

| Compound | MIC against M. tuberculosis (µM) | MIC against M. kansasii (µM) |

|---|---|---|

| Compound A | 125 | >250 |

| Compound B | 250 | 62.5 |

特性

IUPAC Name |

N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-6-(2,5-dioxopyrrol-1-yl)hexanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O5S/c26-15(7-2-1-5-11-25-17(28)9-10-18(25)29)23-24-16(27)8-4-3-6-14-19-13(12-31-14)21-20(30)22-19/h9-10,13-14,19H,1-8,11-12H2,(H,23,26)(H,24,27)(H2,21,22,30)/t13-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPZWEFPQRDVHR-NJSLBKSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922208 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]hexanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116919-18-7 | |

| Record name | N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116919187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]hexanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。